2-Amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-en-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including amino, carbonitrile, and dioxo groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indole derivatives with chromene derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-prop-2-enylspiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups
Properties
CAS No. |
352663-37-7 |
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Molecular Formula |
C22H21N3O3 |
Molecular Weight |
375.4g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-2',5-dioxo-1'-prop-2-enylspiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-4-9-25-15-8-6-5-7-13(15)22(20(25)27)14(12-23)19(24)28-17-11-21(2,3)10-16(26)18(17)22/h4-8H,1,9-11,24H2,2-3H3 |
InChI Key |
ANSDJHBWIXBPAV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C#N)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C#N)C |
Origin of Product |
United States |
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